N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the benzodiazepine core to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide likely involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used in the treatment of seizure disorders and panic attacks.
Uniqueness
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to the presence of the 3-fluorophenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence the compound’s binding affinity, selectivity, and overall efficacy.
Properties
Molecular Formula |
C23H18FN3O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C23H18FN3O2/c24-17-9-6-10-18(13-17)25-22(28)15-27-21-12-5-4-11-19(21)26-20(14-23(27)29)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,25,28) |
InChI Key |
JXHVWQBHPGHTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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